molecular formula C21H22N2O5 B2976948 N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide CAS No. 1903681-07-1

N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide

Cat. No. B2976948
CAS RN: 1903681-07-1
M. Wt: 382.416
InChI Key: GDKUISKZLZSURO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide, also known as BHOP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine.

Scientific Research Applications

Toxicokinetics and Analytical Toxicology

Research on NPS, specifically N-(2-Methoxybenzyl)-substituted phenethylamines (NBOMe analogues), has focused on understanding their toxicokinetics and analytical detection. Studies have involved the identification of phase I and II metabolites, determination of enzymes involved in metabolic processes, and evaluation of plasma protein binding (PPB). For instance, Richter et al. (2019) conducted mass spectrometry-based identification of metabolites following exposure to human hepatocellular carcinoma cells, finding extensive metabolism mainly via O-dealkylation, hydroxylation, glucuronidation, and combinations thereof. These findings are pivotal for forensic and clinical toxicologists to identify substance abuse and intoxication cases and allow a thorough risk assessment (Richter et al., 2019).

Receptor Interaction Profiles

Another critical area of research involves characterizing the receptor binding profiles of NBOMe drugs and their analogs. For example, Rickli et al. (2015) investigated the binding affinities of various NBOMe compounds at monoamine receptors and determined functional serotonin receptor activation. The study revealed that the N-2-methoxybenzyl substitution increases binding affinity at several receptors, indicating potent hallucinogenic effects similar to LSD but potentially with more stimulant properties due to interactions with adrenergic α1 receptors (Rickli et al., 2015).

Metabolic Profiling

Metabolic profiling of NBOMe compounds using human liver microsomes and comparisons with authentic human samples has been essential for identifying major Phase I metabolites and predicting human metabolic pathways. This research aids in the adequate and timely detection of these compounds in forensic toxicology, especially in cases of severe and fatal intoxications. Temporal et al. (2017) identified common biotransformations, including O-demethylations and hydroxylations, which are crucial for developing targeted analytical methods for these substances (Temporal et al., 2017).

properties

IUPAC Name

N'-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N-[(2-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c1-21(26,18-11-14-7-3-6-10-17(14)28-18)13-23-20(25)19(24)22-12-15-8-4-5-9-16(15)27-2/h3-11,26H,12-13H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDKUISKZLZSURO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NCC1=CC=CC=C1OC)(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide

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